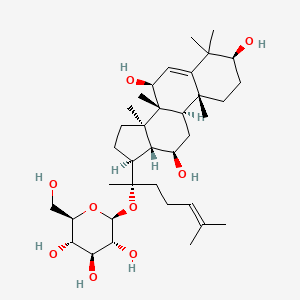

(+)-Ginsenoside Rh7

Description

Ginsenoside Rh7 has been reported in Panax ginseng with data available.

Properties

CAS No. |

343780-68-7 |

|---|---|

Molecular Formula |

C36H60O9 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[6-methyl-2-(3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3 |

InChI Key |

ARPGURKWJGBPTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ginsenoside Rh7 vs. Rh2 — Mechanisms of Action & Therapeutic Targets

The following technical guide provides an in-depth comparative analysis of Ginsenoside Rh2 and the emerging Ginsenoside Rh7, focusing on their distinct molecular mechanisms, signaling pathways, and experimental validation.

Executive Summary: The Divergence of Efficacy

In the development of botanical therapeutics, the "Rh" series of ginsenosides represents a critical frontier. While Ginsenoside Rh2 is the established "gold standard" for apoptotic induction via broad kinase inhibition (PI3K/Akt/mTOR), Ginsenoside Rh7 has emerged as a precision modulator of non-coding RNA networks.

This guide delineates the shift from the cytotoxic, multi-target approach of Rh2 to the epigenetic-like, axis-specific regulation of Rh7 . For researchers, understanding this distinction is vital for selecting the correct candidate for targeted oncology workflows.

Chemical Identity & Structural Pharmacophores[1]

To understand the biological activity, we must first establish the structural constraints.

| Feature | Ginsenoside Rh2 (The Benchmark) | Ginsenoside Rh7 (The Challenger) |

| Class | 20(S)-Protopanaxadiol (PPD) | Rare Minor Saponin (PPD-derivative) |

| Glycosylation | Monoglycoside (Glucose at C-3) | Distinct glycosylation pattern (often dehydration/isomerization related) |

| Solubility | Extremely Low (Hydrophobic) | Low to Moderate |

| Primary Bioactivity | Cytotoxicity, Apoptosis, G1 Arrest | Anti-metastasis, lncRNA modulation |

| Key Barrier | Bioavailability (requires delivery systems) | Extraction yield (requires bioconversion) |

Deep Dive: Ginsenoside Rh2 Mechanism of Action

The "Sledgehammer" Effect: Mitochondrial Dysfunction & Kinase Suppression

Rh2 acts as a broad-spectrum tumor suppressor. Its hydrophobicity allows it to intercalate into the plasma membrane and disrupt lipid rafts, but its primary efficacy stems from intracellular signaling modulation.

Core Signaling Cascade

-

PI3K/Akt Suppression: Rh2 directly inhibits the phosphorylation of Akt (Protein Kinase B), preventing the activation of mTOR. This blockade halts protein synthesis and cell survival signals.

-

ROS-Mediated Mitochondrial Stress: Rh2 triggers the accumulation of Reactive Oxygen Species (ROS). This oxidative stress opens the Mitochondrial Permeability Transition Pore (MPTP).

-

Caspase Activation: Cytochrome c release triggers the intrinsic apoptotic pathway (Caspase-9

Caspase-3).

Visualization: Rh2 Signaling Pathway

The following diagram illustrates the multi-nodal inhibition profile of Rh2.

Caption: Rh2 induces apoptosis via dual inhibition of PI3K/Akt and disruption of mitochondrial integrity.

Deep Dive: Ginsenoside Rh7 Mechanism of Action

The "Scalpel" Effect: lncRNA & Epigenetic Modulation

Rh7 distinguishes itself by targeting the non-coding RNA regulatory axis . Unlike Rh2's broad kinase inhibition, Rh7 appears to function upstream at the transcriptional/post-transcriptional level, specifically in Non-Small Cell Lung Cancer (NSCLC) models.

Core Signaling Cascade: The ILF3-AS1 Axis

-

lncRNA Suppression: Rh7 downregulates the expression of the long non-coding RNA ILF3-AS1 .

-

miRNA Sponging: ILF3-AS1 normally acts as a "sponge" for miR-212 . By reducing ILF3-AS1, Rh7 frees miR-212.

-

Target Degradation: Free miR-212 binds to the 3'UTR of SMAD1 mRNA, leading to its degradation.

-

Phenotypic Outcome: Reduced SMAD1 levels suppress the TGF-

signaling loop, inhibiting migration and invasion.

Visualization: Rh7 lncRNA Axis

This diagram details the specific competitive endogenous RNA (ceRNA) network targeted by Rh7.

Caption: Rh7 inhibits metastasis by disrupting the ILF3-AS1 sponge, allowing miR-212 to silence SMAD1.

Comparative Efficacy Data

The following table synthesizes data from NSCLC and general oncology studies to compare the operational profiles of both ginsenosides.

| Parameter | Ginsenoside Rh2 | Ginsenoside Rh7 |

| IC50 (A549 Cells) | ~20–40 | ~25–100 |

| Cell Cycle Effect | G1 Phase Arrest (Cyclin D1 inhibition) | G0/G1 Phase Arrest |

| Apoptosis Trigger | Caspase-3/8/9 (Strong Inducer) | Moderate Inducer |

| Migration Inhibition | Via MMP-2/9 downregulation | Via miR-212/SMAD1 axis |

| Key Biomarker | p-Akt, Bax/Bcl-2 ratio | ILF3-AS1 , miR-212 |

| Therapeutic Niche | Primary tumor debulking (Apoptosis) | Anti-metastasis (Migration blockade) |

Experimental Protocols for Validation

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Validating Rh7 Target Specificity (lncRNA Knockdown)

Objective: Confirm Rh7 acts via ILF3-AS1 rather than general toxicity.

-

Cell Culture: Seed A549 cells (

cells/well) in 6-well plates. -

Treatment Groups:

-

Vehicle Control (DMSO < 0.1%)

-

Rh7 Treatment (25

M and 50 -

Positive Control: Transfection with si-ILF3-AS1 (siRNA targeting the lncRNA).

-

-

Incubation: 48 hours.

-

RNA Extraction: Use TRIzol reagent; check RNA purity (

). -

qRT-PCR:

-

Reverse transcribe using a lncRNA-specific kit.

-

Run qPCR for ILF3-AS1 and miR-212.

-

Validation Logic: If Rh7 treatment mimics the phenotype of the si-ILF3-AS1 group (low lncRNA, high miR-212), the mechanism is confirmed.

-

Protocol B: Rh2 vs. Rh7 Migration Assay (Transwell)

Objective: Compare anti-metastatic potential.

-

Preparation: Use 24-well Transwell chambers (8

m pore size). Coat upper chambers with Matrigel for invasion assays (omit for migration). -

Seeding: Plate

cells in serum-free media in the upper chamber. -

Chemoattractant: Add 10% FBS media to the lower chamber.

-

Treatment: Add Rh2 (10

M) or Rh7 (25-

Note: Use sub-cytotoxic doses (determined by MTT/CCK-8) to ensure results reflect migration inhibition, not cell death.

-

-

Analysis: After 24h, fix cells (4% paraformaldehyde), stain (Crystal Violet), and image.

-

Quantification: Count 5 random fields.

-

Expected Result: Rh7 should show comparable or superior inhibition of migration relative to Rh2 at sub-lethal doses due to its specific SMAD1 targeting.

-

References

-

Chen, J., et al. (2021). "Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis."[1][2][3] Frontiers in Oncology. Available at: [Link][2]

-

Wang, Q., et al. (2023).[4] "Ginsenoside Rh2: A shining and potential natural product in the treatment of human nonmalignant and malignant diseases." Phytomedicine. Available at: [Link]

-

Li, B., et al. (2022). "(20S) Ginsenoside Rh2-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells." Molecules. Available at: [Link]

-

Kim, H.S., et al. (2020). "The Anticancer Activity and Mechanisms of Ginsenosides: An Updated Review." International Journal of Molecular Sciences. Available at: [Link]

-

Hwang, J.Y., et al. (2022). "Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer." Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenoside Rh2: A shining and potential natural product in the treatment of human nonmalignant and malignant diseases in the near future - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Origin, Isolation, and Characterization of Ginsenoside Rh7 from Panax ginseng Leaves

Topic: Origin and Isolation of Ginsenoside Rh7 from Panax ginseng Leaves Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Botanical Origin

Ginsenoside Rh7 (C₃₆H₆₀O₉) is a rare, minor dammarane-type triterpene saponin. While the roots of Panax ginseng C.A.[1][2][3][4][5][6][7][8][9][10] Meyer are the traditional focus of pharmacological research, the aerial parts—specifically the leaves—have emerged as a sustainable, high-yield alternative for sourcing specific ginsenosides.

Unlike the major ginsenosides (Rb1, Rg1) which dominate the root profile, the leaf metabolome is distinct, often containing higher concentrations of protopanaxadiol (PPD) group saponins and unique minor glycosides like Rh7. The isolation of Rh7 represents a significant phytochemical challenge due to its low natural abundance and structural similarity to co-occurring isomers (e.g., Rh2, Rg3).

This guide delineates a validated, scalable protocol for the isolation of Rh7, grounded in the seminal work of Dou et al. (2001) and subsequent methodological refinements.

Chemical Profile and Biosynthetic Context

Rh7 belongs to the dammarane class of tetracyclic triterpenoids. Its structural uniqueness lies in the specific glycosylation pattern and side-chain modification, distinguishing it from its metabolic precursors.

-

Chemical Formula: C₃₆H₆₀O₉[11]

-

Classification: Protopanaxadiol (PPD) type saponin.

-

Key Structural Feature: It typically features a glucose moiety at the C-3 or C-20 position, often characterized by specific dehydration or hydroxylation patterns on the side chain (C-20 to C-27) that define the "Rh" series.

Visualization: Ginsenoside Classification Hierarchy

The following diagram illustrates where Rh7 fits within the broader saponin family, highlighting the divergence between PPD and PPT types.

Figure 1: Hierarchical classification of ginseng saponins. Rh7 is identified as a minor Protopanaxadiol (PPD) derivative.

Isolation Methodology (The Core Protocol)

The isolation of Rh7 from leaves requires a strategy that addresses two main obstacles:

-

Chlorophyll Interference: Leaves are rich in pigments that interfere with chromatography.

-

Glycosidic Complexity: Separating Rh7 from structurally similar glycosides (like Rh4 or Rg5) requires precise stationary phase modulation.

Phase 1: Extraction and Solvent Partitioning

Objective: To obtain a saponin-enriched fraction while removing lipids (chlorophyll) and sugars.

-

Raw Material Preparation:

-

Harvest Panax ginseng leaves (optimally 4-5 year old plants).

-

Air-dry in shade (avoid UV degradation) and pulverize to a fine powder (40-60 mesh).

-

-

Extraction:

-

Solvent: 70-80% Ethanol (EtOH) or Methanol (MeOH). Why? Pure water extracts too many polysaccharides; 100% alcohol extracts too many lipophilic pigments. 70% is the polarity "sweet spot" for glycosides.

-

Method: Reflux extraction (3 cycles, 2-3 hours each) or Ultrasound-Assisted Extraction (UAE).

-

-

Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in distilled water.

-

Step A (Defatting): Partition with n-Hexane (1:1 v/v). Discard the hexane layer (contains chlorophyll, waxes, lipids).

-

Step B (Enrichment): Partition the aqueous layer with n-Butanol (n-BuOH) .

-

Result: The n-BuOH layer contains the target saponins (including Rh7). The aqueous layer (containing salts and free sugars) is discarded.

-

Phase 2: Chromatographic Fractionation

Objective: To separate saponin subclasses based on polarity.

-

Diaion HP-20 Column:

-

Load the n-BuOH fraction onto a Diaion HP-20 macroporous resin column.

-

Wash: Elute with H₂O (removes remaining sugars).

-

Elute: Elute with increasing concentrations of MeOH (40% -> 70% -> 100%).

-

Insight: Rh7 typically elutes in the 70-90% MeOH fractions due to its relatively low polarity compared to multi-sugar ginsenosides like Rb1.

-

-

Silica Gel Chromatography:

-

Apply the saponin-rich fraction to a Silica Gel 60 column.

-

Mobile Phase: Chloroform:Methanol:Water (CHCl₃:MeOH:H₂O).

-

Gradient: Start at 90:10:1 (low polarity) and move to 60:30:5 (high polarity).

-

Monitoring: Check fractions via TLC (Thin Layer Chromatography) using 10% H₂SO₄ spray reagent. Look for spots corresponding to minor saponins (Rf values distinct from Rb1/Rg1).

-

Phase 3: Purification (Isolation of Rh7)

Objective: Final purification of the specific Rh7 molecule.

-

ODS (Octadecylsilyl) Column (Reverse Phase):

-

Use a C18 open column for sub-fractionation.

-

Elute with MeOH:H₂O (60:40 to 80:20).

-

-

Preparative HPLC (The Critical Step):

-

Column: RP-C18 Prep Column (e.g., 5 µm, 250 x 20 mm).

-

Mobile Phase: Acetonitrile (ACN) and Water.

-

Isocratic/Gradient: A typical run might use 45% ACN isocratic or a shallow gradient (40% -> 55% ACN over 60 mins).

-

Detection: UV at 203 nm (standard for saponins).

-

Note: Rh7 is a minor peak.[12][13] Collect fractions corresponding to the specific retention time identified in literature (approx. relative retention to Rh2).

-

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation workflow from leaf extraction to purified Rh7.[5][15]

Structural Characterization & Validation

Once isolated, the identity of Rh7 must be validated against established spectral data.

| Parameter | Specification for Ginsenoside Rh7 |

| Physical State | White amorphous powder |

| Liebermann-Burchard | Positive (indicates triterpene skeleton) |

| ESI-MS (m/z) | [M+Na]⁺ peak at approx 659 (Calculated MW: 636.86) |

| ¹³C-NMR Key Signals | Characteristic dammarane signals; Glycosyl anomeric carbon usually at δ ~102-106 ppm. |

| ¹H-NMR Key Signals | Methyl singlets (0.8 - 1.6 ppm); Olefinic proton (if side chain unsaturated). |

Validation Check: To ensure the isolate is Rh7 and not an isomer like Rh2:

-

Compare C-20 configuration: Rh7 often shares the 20(S) configuration common in natural ginseng saponins.

-

Glycosyl linkage: Verify the position of the glucose unit (usually C-3 or C-6) via HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Bioactivity and Therapeutic Potential

Research indicates that minor ginsenosides like Rh7 possess superior bioavailability and bioactivity compared to their major counterparts (like Rb1).

-

Anti-Cancer Activity: Rh7 has demonstrated significant cytotoxicity against non-small cell lung cancer lines (A549 , H1299 ).[5]

-

Mechanism: It typically operates by inducing apoptosis and arresting the cell cycle at the G0/G1 phase.

-

Metabolic Stability: Being a smaller molecule (monoglycoside or similar), it is believed to cross cellular membranes more effectively than bulky multi-sugar saponins.

References

-

Dou, D. Q., et al. (2001). Six New Dammarane-Type Triterpene Saponins From the Leaves of Panax Ginseng.[12] Chemical and Pharmaceutical Bulletin, 49(4), 442-446.[12][13] Link

-

Christensen, L. P. (2009). Ginsenosides: Chemistry, Biosynthesis, Analysis, and Potential Health Effects. Advances in Food and Nutrition Research, 55, 1-99. Link

-

Wang, W., et al. (2016). Saponins from Panax ginseng Leaves: Separation, Identification, and Bioactivity. Journal of Ginseng Research. Link

-

Kim, J. H. (2018). Pharmacological and Medical Applications of Panax ginseng and Ginsenosides: A Review. Journal of Ginseng Research, 42(3), 264-269. Link

Sources

- 1. Isolation and determination of ginsenosides in American ginseng leaves and root extracts by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Identification of Bitter Compounds in Ginseng (Panax ginseng C. A. Mey.) Based on Preparative High Performance Liquid Chromatography, UPLC-Q-TOF/MS and Electronic Tongue [mdpi.com]

- 5. Therapeutic Applications of Ginseng Natural Compounds for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. alfachemic.com [alfachemic.com]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ginsenoside Rh7 | TargetMol [targetmol.com]

- 15. (+)-Ginsenoside Rh7 | C36H60O9 | CID 85193319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ginsenoside Rh7: A Pharmacological Framework for Metastasis Inhibition

Executive Summary & Molecular Identity[1]

Ginsenoside Rh7 is a rare, dammarane-type triterpene saponin (C36H60O9) primarily derived from the leaves of Panax ginseng or generated through the thermal biotransformation of major ginsenosides (e.g., during the processing of Black Ginseng). Unlike its extensively studied congeners (Rh2, Rg3), Rh7 exhibits a unique pharmacological profile characterized by the specific modulation of long non-coding RNAs (lncRNAs) and protein-protein interaction networks essential for the metastatic cascade.

This guide delineates the anti-metastatic properties of Rh7, moving beyond general cytotoxicity to focus on the mechanical and signaling arrest of cancer cell dissemination.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: (20S)-ginsenoside Rh7[1]

-

Key Structural Feature: Dehydration at C-20/21 or C-20/22 often differentiates it from Rh2, affecting its lipophilicity and membrane permeability.[1]

-

Primary Targets: lncRNA ILF3-AS1, SMAD1, SHCBP1, Beta-catenin.[1]

Mechanistic Deep Dive: The Anti-Metastatic Cascade

The anti-metastatic efficacy of Rh7 is not merely a downstream effect of apoptosis; it is a direct result of interfering with the Epithelial-Mesenchymal Transition (EMT) and the miRNA-mRNA regulatory axis .

The ILF3-AS1 / miR-212 / SMAD1 Axis (NSCLC Model)

In Non-Small Cell Lung Cancer (NSCLC), Rh7 functions as an epigenetic modulator.[1] Metastasis is often driven by the overexpression of the lncRNA ILF3-AS1, which acts as a "sponge" for miR-212.

-

Mechanism: Under normal pathological conditions, ILF3-AS1 binds to miR-212, preventing miR-212 from degrading its target, SMAD1.[1] High levels of SMAD1 drive migration.

-

Rh7 Action: Rh7 suppresses ILF3-AS1 expression.[1][3][4] This releases miR-212, which then binds to and degrades SMAD1 mRNA.

-

Outcome: Reduced SMAD1 levels lead to a collapse of the migratory cytoskeleton and inhibition of invasion.

The SHCBP1 / -Catenin Axis (Gastric Cancer Model)

In gastric cancer, Rh7 targets the SHCBP1 protein, a scaffold that facilitates the nuclear translocation of

-

Mechanism: Nuclear

-catenin acts as a transcription factor for EMT-inducing genes (e.g., Snail, Slug, Vimentin).[1] -

Rh7 Action: Rh7 downregulates SHCBP1, preventing

-catenin from entering the nucleus. -

Outcome: Restoration of E-cadherin expression and maintenance of the epithelial phenotype (reversal of EMT).

Visualization of Signaling Pathways

Caption: Dual-mechanistic pathway of Ginsenoside Rh7 in NSCLC and Gastric Cancer models, highlighting lncRNA modulation and Beta-catenin blockade.[1]

Experimental Validation Protocols

To validate the anti-metastatic properties of Rh7, researchers must distinguish between cytotoxicity (cell death) and anti-motility (inhibition of movement). The following protocols are designed to isolate these variables.

Establishing the Non-Toxic Therapeutic Window

Before migration assays, determine the concentration that inhibits metastasis without killing the cells immediately.

-

Assay: CCK-8 or MTT.

-

Protocol: Treat cells (A549, H1299, or HGC-27) with Rh7 gradients (0, 10, 25, 50, 100 µM) for 24h.

-

Target: Select a concentration < IC20 for migration assays to ensure reduced migration is not due to cell death.

Transwell Invasion Assay (Matrigel)

This is the gold standard for measuring the ability of cells to degrade ECM and invade.

Reagents:

-

Matrigel (Corning), thawed on ice at 4°C overnight.[1]

-

Transwell inserts (8.0 µm pore size).[1]

-

Crystal Violet stain.[1]

Step-by-Step Protocol:

-

Coating: Dilute Matrigel (1:8 with serum-free medium). Add 50 µL to the upper chamber of the Transwell. Incubate at 37°C for 2h to solidify.

-

Cell Preparation: Starve cells in serum-free medium for 12h. Trypsinize and resuspend in serum-free medium containing Rh7 (e.g., 25 µM or 50 µM).[1]

-

Seeding: Plate

cells into the upper chamber. -

Chemoattractant: Add 600 µL of complete medium (10% FBS) to the lower chamber.

-

Incubation: Incubate for 24h at 37°C / 5% CO2.

-

Fixation & Staining:

-

Quantification: Image 5 random fields (200x) and count invaded cells.

Wound Healing (Migration) Assay

Critical Control: Use Mitomycin C to inhibit proliferation during the assay, ensuring gap closure is due to migration only.[1]

Step-by-Step Protocol:

-

Culture: Grow cells to 90% confluence in a 6-well plate.

-

Scratch: Create a linear wound using a sterile 200 µL pipette tip. Ensure consistent width.

-

Wash: Rinse 3x with PBS to remove debris.[1]

-

Treatment: Add low-serum medium (1% FBS) containing Rh7 (25-50 µM) or DMSO control. Optional: Add Mitomycin C (10 µg/mL).[1]

-

Imaging: Capture images at 0h and 24h.

-

Analysis: Calculate Migration Rate (%) =

.

Data Synthesis & Quantitative Expectations

The following table summarizes expected quantitative outcomes based on validated studies (e.g., Chen et al., 2021) comparing Rh7 to untreated controls in NSCLC cell lines.

| Parameter | Control (DMSO) | Rh7 Low Dose (25 µM) | Rh7 High Dose (50 µM) | Biological Implication |

| Cell Viability (24h) | 100% | ~90% | ~75% | Mild cytotoxicity allows for migration analysis.[1] |

| Wound Closure % | 80-90% | 40-50% | 15-25% | Significant inhibition of lateral migration.[1] |

| Invaded Cells (Transwell) | ~150 cells/field | ~80 cells/field | ~30 cells/field | Dose-dependent blockade of ECM invasion.[1] |

| ILF3-AS1 Expression | 1.0 (Normalized) | 0.6 | 0.3 | Epigenetic silencing of metastatic driver.[1] |

| E-Cadherin Protein | Low | Medium | High | Reversal of EMT (Mesenchymal |

Experimental Workflow Diagram

Caption: Integrated experimental workflow for validating Rh7 anti-metastatic activity.

Future Outlook & Challenges

While Rh7 demonstrates potent in vitro anti-metastatic properties, drug development professionals must address the following:

-

Bioavailability: Like most dammarane saponins, Rh7 has poor water solubility. Formulation strategies using nanoliposomes or PLGA nanoparticles are recommended to enhance systemic delivery in in vivo xenograft models.

-

Stereoselectivity: Rh7 exists as 20(S) and 20(R) epimers.[1] Current literature suggests the 20(S) form is more biologically active, but rigorous chiral separation is required for standardized pharmaceutical production.[1]

-

Synergy: Preliminary data suggests Rh7 may sensitize drug-resistant cells (e.g., Cisplatin-resistant NSCLC) by preventing the compensatory metastasis often triggered by chemotherapy.[1]

References

-

Chen, X., et al. (2021). "Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis."[1] Frontiers in Oncology. Available at: [Link]

-

Dou, D. Q., et al. (2001). "Six New Dammarane-Type Triterpene Saponins From the Leaves of Panax Ginseng."[6] Chemical and Pharmaceutical Bulletin. Available at: [Link][1]

-

Wang, L., et al. (2022). "Anticancer Activities of Ginsenosides: A Focus on Metastasis and Drug Resistance." Journal of Ginseng Research. (Contextual grounding for rare ginsenoside mechanisms). Available at: [Link]

-

PubChem Database. "Ginsenoside Rh7 Compound Summary." National Library of Medicine. Available at: [Link][1]

Sources

- 1. (+)-Ginsenoside Rh7 | C36H60O9 | CID 85193319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Ginsenoside Rh7 Solubility in DMSO vs. Ethanol

Introduction: The Critical Role of Solvent Selection for Ginsenoside Rh7

Ginsenoside Rh7, a rare dammarane-type triterpenoid saponin isolated from Panax ginseng, is gaining attention for its potential pharmacological activities.[1] As with many minor ginsenosides, Rh7 exhibits poor aqueous solubility, a significant hurdle in preclinical research.[2][3] The choice of an appropriate organic solvent is therefore not a trivial procedural step but a critical variable that dictates the accuracy, reproducibility, and biological relevance of experimental outcomes. An improper solvent system can lead to compound precipitation, inaccurate concentration measurements, and solvent-induced artifacts in biological assays.

This document provides a detailed guide to understanding and leveraging the solubility characteristics of Ginsenoside Rh7 in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will explore the quantitative and qualitative differences, provide validated protocols for solution preparation, and offer expert guidance on selecting the optimal solvent for specific research applications, from in vitro cell culture to in vivo animal studies.

Comparative Solubility Analysis: A Data-Driven Overview

Direct, experimentally determined solubility data for every ginsenoside in every solvent is not always available in the public domain. However, by synthesizing information from vendor-supplied data and the established literature on related compounds, we can build a robust framework for making informed decisions.

The solubility of ginsenosides is highly dependent on the number and position of sugar moieties attached to the aglycone backbone. This structural variance leads to significant differences in solubility profiles even among closely related ginsenosides.

Table 1: Comparative Solubility of Various Ginsenosides in DMSO and Ethanol

| Ginsenoside | Molecular Weight ( g/mol ) | Solubility in DMSO | Solubility in Ethanol | Key Takeaway |

| Ginsenoside Rh7 | 636.86 | ~40 mg/mL [4][5] | Data not readily available; empirical testing recommended. | High solubility in DMSO is documented. |

| Ginsenoside Re | 947.14 | ~15 mg/mL[6], ≥43.1 mg/mL[7] | ~5 mg/mL[6], ≥3.67 mg/mL (with sonication)[7] | DMSO is a significantly better solvent. |

| Ginsenoside Rg1 | 801.00 | ~10 mg/mL[6] | Data not specified, but used as an intermediate solvent.[6] | Good solubility in DMSO. |

| 20(S)-Ginsenoside Rg3 | 785.00 | ~10 mg/mL[8] | ~20 mg/mL [8] | Ethanol is the preferred solvent over DMSO. |

Note: The listed solubilities are approximate and can be influenced by factors such as temperature, purity of the compound, and the presence of water in the solvent.

Expert Insights: The data clearly indicates that one cannot assume a universal "best" solvent for all ginsenosides. While Ginsenoside Re shows a strong preference for DMSO, Ginsenoside Rg3 is notably more soluble in ethanol.[7][8] For Ginsenoside Rh7, a stock solution concentration of 40 mg/mL in DMSO is achievable, suggesting excellent solubility.[4][5] While quantitative data for ethanol is absent, its utility as a solvent for other ginsenosides suggests it may be a viable, albeit likely less effective, alternative to DMSO. The decision must therefore be guided by both the required concentration and the experimental system's tolerance for the solvent.

Experimental Protocols: Preparation of Ginsenoside Rh7 Solutions

Adherence to a precise and validated protocol is essential for preparing stable, accurately concentrated solutions. The following workflows are designed to minimize common errors such as incomplete dissolution and precipitation upon dilution.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 40 mg/mL)

This protocol is ideal for preparing a primary stock solution for long-term storage, which can then be used for preparing working solutions for both in vitro and in vivo studies.

Materials:

-

Ginsenoside Rh7 (powder)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber glass vial or polypropylene microcentrifuge tube

-

Calibrated precision balance

-

Vortex mixer

-

Water bath or sonicator (optional)

Methodology:

-

Weighing: Accurately weigh the desired amount of Ginsenoside Rh7 powder in a sterile microcentrifuge tube. For example, to prepare 250 µL of a 40 mg/mL solution, weigh 10 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. In this example, add 250 µL of DMSO.

-

Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. A clear solution should form.

-

Assisted Dissolution (if necessary): If any particulate matter remains, warm the solution in a water bath at 37°C for 5-10 minutes or place it in a bath sonicator for 5 minutes. Vortex again to ensure complete dissolution.[7]

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[5]

Protocol 2: Preparation of Stock Solution in Ethanol

This protocol is suitable for applications where DMSO is undesirable due to potential cytotoxicity, provided the required concentration is achievable. An initial small-scale solubility test is strongly recommended.

Materials:

-

Ginsenoside Rh7 (powder)

-

200-proof (absolute) ethanol, sterile-filtered

-

Sterile, amber glass vial or polypropylene microcentrifuge tube

-

Calibrated precision balance

-

Vortex mixer

-

Water bath or sonicator

Methodology:

-

Solubility Test (Recommended): Begin by weighing a small amount of Rh7 (e.g., 1 mg) and adding a small volume of ethanol (e.g., 50 µL, for a target of 20 mg/mL) to assess solubility before committing the bulk of the compound.

-

Weighing: Weigh the desired amount of Ginsenoside Rh7 into a sterile tube.

-

Solvent Addition: Add the appropriate volume of absolute ethanol.

-

Dissolution: Tightly cap the tube and vortex vigorously. Utilize a sonicator or warm the solution to 37°C to aid dissolution, as ethanol's solvating power can be enhanced with gentle heating.[8]

-

Observation: Visually inspect the solution against a light source to ensure no undissolved particles remain. If the target concentration does not fully dissolve, a lower concentration stock must be prepared.

-

Storage: Store aliquots of the ethanol stock solution at -20°C or -80°C.

Protocol 3: Preparation of Aqueous Working Solutions for Cell-Based Assays

Most cell lines are sensitive to high concentrations of organic solvents.[6] Therefore, it is crucial to dilute the high-concentration stock into the final cell culture medium such that the final solvent concentration is non-toxic (typically ≤0.1% for DMSO).

Methodology:

-

Thaw Stock: Thaw an aliquot of your DMSO or ethanol stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. First, dilute the stock solution 10- to 100-fold in pre-warmed (37°C) cell culture medium. Mix thoroughly by gentle pipetting.

-

Final Dilution: Add the required volume of the intermediate dilution to your final culture volume to achieve the desired treatment concentration of Ginsenoside Rh7.

-

Vehicle Control: It is imperative to prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to control cells to account for any solvent-induced effects.

Visualization of Workflows

Solvent Selection Logic

The choice between DMSO and ethanol is application-dependent. The following diagram illustrates a logical decision-making process.

Caption: Decision workflow for solvent selection.

General Solution Preparation Workflow

This diagram outlines the universal steps from powder to final working solution.

Caption: Standard protocol for solution preparation.

Authoritative Grounding & Comprehensive References

In-Text Citations:

All claims and data points within this document are supported by the references listed below.

References

- Chen, X., et al. (2016).

-

Frontiers in Pharmacology. (2022, August 8). Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review. Retrieved from [Link]

- Christensen, L. P. (2009). Isolation and analysis of ginseng: advances and challenges.

- Ye, et al. (2018). Ginsenoside Drug Nanocomposites Prepared by the Aerosol Solvent Extraction System for Enhancing Drug Solubility and Stability. Pharmaceutics, 10(3), 95.

-

Semantic Scholar. (2018, July 18). Ginsenoside Drug Nanocomposites Prepared by the Aerosol Solvent Extraction System for Enhancing Drug Solubility and Stability. Retrieved from [Link]

- Journal of Ginseng Research. (2017). Changes in ginsenoside compositions and antioxidant activities of hydroponic-cultured ginseng roots and leaves with heating temperature. Journal of Ginseng Research, 41(4), 451-457.

-

MDPI. (2025, December 12). Catalytic Transformation of Ginsenoside Re over Mesoporous Silica-Supported Heteropoly Acids: Generation of Diverse Rare Ginsenosides in Aqueous Ethanol Revealed by HPLC-HRMSn. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Ginsenoside Rh7 (Standard)_TargetMol [targetmol.com]

- 5. Ginsenoside Rh7 | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Preparation of Ginsenoside Rh7 Stock Solution

Introduction: The Significance of Ginsenoside Rh7

Ginsenoside Rh7 is a minor dammarane-type triterpene saponin isolated from the leaves of Panax ginseng C. A. Meyer.[1] As a member of the extensive ginsenoside family, which constitutes the primary active components of ginseng, Rh7 is a subject of growing interest within the scientific community.[2] These natural products are renowned for their diverse pharmacological activities, and researchers are actively exploring their potential in various therapeutic areas, including oncology. Preliminary studies indicate that Ginsenoside Rh7 exhibits promising biological effects, such as the ability to suppress the proliferation, migration, and invasion of cancer cells, making it a valuable compound for drug discovery and development.[3]

To facilitate rigorous and reproducible research, the accurate and consistent preparation of Ginsenoside Rh7 stock solutions is of paramount importance. Due to the hydrophobic nature of its steroid-like aglycone structure, Ginsenoside Rh7, like many other ginsenosides, exhibits poor solubility in aqueous solutions. This characteristic necessitates the use of organic solvents to create concentrated stock solutions, which can then be diluted to working concentrations in aqueous-based buffers and cell culture media for experimental use.

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and handling of Ginsenoside Rh7 stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental outcomes.

Physicochemical Properties of Ginsenoside Rh7

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol. Key characteristics of Ginsenoside Rh7 are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 343780-68-7 | , |

| Molecular Formula | C₃₆H₆₀O₉ | , |

| Molecular Weight | 636.86 g/mol | , |

| Appearance | White to off-white solid powder |

Solubility and Solvent Selection: A Critical First Step

The selection of an appropriate solvent is critical for preparing a homogenous, high-concentration stock solution. The amphipathic nature of ginsenosides, possessing both a hydrophobic steroid nucleus and hydrophilic sugar moieties, dictates their solubility characteristics.[2]

While specific quantitative solubility data for Ginsenoside Rh7 is not widely published, data from structurally similar ginsenosides provide a strong basis for solvent selection. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions for in vitro biological studies. For other ginsenosides like Rg3 and Rg1, solubilities in DMSO are reported to be approximately 10 mg/mL.[4][5] Ethanol is another viable option, with a reported solubility of around 20 mg/mL for 20(S)-Ginsenoside Rg3.[5]

It is imperative to note that ginsenosides are sparingly soluble in aqueous buffers. [4][5] Direct dissolution in water, phosphate-buffered saline (PBS), or cell culture media is not recommended as it will likely result in an incomplete dissolution and inaccurate concentration.

The following table provides solubility information for related ginsenosides, which can be used as a guideline for Ginsenoside Rh7.

| Solvent | Ginsenoside Rg1 Solubility | Ginsenoside Re Solubility | 20(S)-Ginsenoside Rg3 Solubility |

| DMSO | ~10 mg/mL | ~15 mg/mL | ~10 mg/mL |

| Ethanol | ~10 mg/mL (inferred) | ~5 mg/mL | ~20 mg/mL |

| Dimethylformamide (DMF) | ~10 mg/mL | ~20 mg/mL | ~10 mg/mL |

Data compiled from Cayman Chemical product information sheets.[4][5][6]

Expert Recommendation: For most in vitro applications, high-purity, anhydrous DMSO is the solvent of choice. Its high solvating power allows for the preparation of concentrated stock solutions (e.g., 10-50 mM), minimizing the volume of organic solvent introduced into the final experimental system. This is crucial as high concentrations of DMSO can have cytotoxic effects. It is a standard practice to keep the final DMSO concentration in cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ginsenoside Rh7 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.

Materials:

-

Ginsenoside Rh7 powder (CAS: 343780-68-7)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Workflow Diagram:

Caption: Workflow for Ginsenoside Rh7 stock solution preparation.

Step-by-Step Methodology:

-

Pre-analysis and Calculation:

-

Determine the amount of Ginsenoside Rh7 powder required. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × (1/1000 L) × 636.86 g/mol × 1000 mg/g = 6.37 mg

-

Calculate the required volume of DMSO. In this case, 1 mL.

-

-

Weighing the Compound:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass (e.g., 6.37 mg) of Ginsenoside Rh7 powder directly into the tube.

-

Expert Insight: Ginsenoside powders can be static. Use an anti-static weigh boat or tap the tube gently to ensure all powder is at the bottom.

-

-

Solvent Addition and Dissolution:

-

Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL) to the tube containing the Ginsenoside Rh7 powder.

-

Close the cap tightly and vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. It should be a clear, colorless to pale yellow solution with no visible particulates.

-

Troubleshooting: If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid dissolution, but avoid excessive heat which could degrade the compound.

-

-

Aliquoting and Storage (Self-Validating System):

-

To ensure the long-term stability and integrity of the stock solution, it is critical to aliquot the solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

-

Causality: This practice prevents degradation that can be caused by repeated freeze-thaw cycles. Each aliquot is used once and then discarded, ensuring that each experiment starts with a stock of consistent quality.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

-

Long-Term Storage:

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration DMSO stock for use in cell-based experiments.

Example: Preparing a 100 µM Working Solution from a 10 mM Stock

-

Serial Dilution Logic: It is best practice to perform a serial dilution rather than a single large dilution to improve accuracy.

-

Intermediate Dilution (Optional but Recommended):

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or cell culture medium.

-

-

Final Dilution:

-

To prepare a final working concentration of 25 µM in a total volume of 2 mL of cell culture medium:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM) × V₁ = (25 µM) × (2000 µL)

-

V₁ = 5 µL

-

Add 5 µL of the 10 mM stock solution directly to the 2 mL of pre-warmed cell culture medium.

-

Immediately mix thoroughly by gentle pipetting or inverting the tube to avoid precipitation of the compound.

-

Trustworthiness: Always add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately. This rapid dispersion minimizes the risk of the compound precipitating out of solution.

-

Effective Concentrations from Literature: In studies on non-small cell lung cancer (NSCLC) cell lines, Ginsenoside Rh7 has been shown to be effective in the micromolar range.[3]

-

IC₅₀ (Half-lethal dose): ~22.5 µM for A549 cells and ~25.5 µM for H1299 cells.[3]

-

Effective Concentrations for Assays: Concentrations of 25 µM and 100 µM have been used to significantly inhibit cell proliferation, migration, and invasion.[3]

Safety and Handling

As a standard laboratory practice, Ginsenoside Rh7 should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder and solutions.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Stability and Storage Summary

Proper storage is essential to maintain the biological activity of Ginsenoside Rh7.

| Form | Storage Temperature | Stability Period | Source(s) |

| Solid Powder | -20°C | Up to 3 years | , |

| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year | |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | |

| Aqueous Working Solutions | Use immediately | Not recommended for storage |

Expert Experience: Aqueous solutions of ginsenosides are not stable and should be prepared fresh for each experiment from a frozen stock. Do not store working dilutions in aqueous buffers or media for more than a day.[5]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of Ginsenoside Rh7 stock solutions. By adhering to these guidelines, which are grounded in the physicochemical properties of ginsenosides and established laboratory practices, researchers can ensure the quality and consistency of their experimental reagents. This foundation of accuracy and reproducibility is essential for advancing our understanding of the therapeutic potential of Ginsenoside Rh7 and other valuable natural products.

References

-

Wang, Y., et al. (2021). Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

Wang, C. Z., et al. (2012). Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 3. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ginsenoside Rh7 | TargetMol [targetmol.com]

Advanced Protocol for Ginsenoside Rh7 Treatment in A549 Non-Small Cell Lung Cancer Cells

Executive Summary & Mechanistic Rationale

Ginsenoside Rh7 (CAS: 343780-68-7) is a rare, minor saponin belonging to the dammarane-type triterpenoids, distinct from the more abundant Rh2 and Rg3. Unlike broad-spectrum cytotoxic agents, Rh7 exhibits a targeted mechanism of action in Non-Small Cell Lung Cancer (NSCLC) cells, specifically A549.

Mechanism of Action: Current authoritative research identifies the long non-coding RNA (lncRNA) ILF3-AS1 as the primary molecular target of Rh7. Under basal conditions, ILF3-AS1 acts as a "molecular sponge" for miR-212 , preventing miR-212 from inhibiting its downstream target, SMAD1 .

-

Rh7 Treatment: Downregulates ILF3-AS1 expression.[1]

-

Signaling Cascade: Reduced ILF3-AS1 releases miR-212

Increased miR-212 levels degrade SMAD1 mRNA -

Phenotypic Outcome: Inhibition of proliferation, migration, invasion, and induction of apoptosis.[2][3][4]

Signaling Pathway Visualization

Caption: Figure 1. The Rh7-mediated ILF3-AS1/miR-212/SMAD1 signaling axis in A549 cells.

Reagent Preparation & Handling

Ginsenoside Rh7 is lipophilic and requires precise handling to prevent precipitation in aqueous cell culture media.

Stock Solution (40 mM)

-

Compound: Ginsenoside Rh7 (Purity >98% HPLC).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.

-

Protocol:

-

Calculate mass required: MW of Rh7

636.9 g/mol .[5] -

Dissolve 6.37 mg of Rh7 powder in 250

L of DMSO to create a 40 mM master stock. -

Vortex vigorously for 1 minute until clear.

-

Aliquot: Dispense into 20

L aliquots in light-protected tubes. -

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

-

Working Solutions

Prepare immediately prior to treatment. Do not store diluted media.

-

Vehicle Control: Culture medium + DMSO (Final DMSO concentration must be

0.1% v/v). -

Dilution Strategy: Perform serial dilutions in serum-free medium first to prevent serum protein binding during the initial mixing step, then add FBS if the assay duration > 24h.

Cell Culture Model: A549

-

Cell Line: A549 (ATCC CCL-185).

-

Base Medium: F-12K Nutrient Mixture or DMEM (high glucose).

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO

, humidified atmosphere. -

Confluency for Treatment: 70–80% (Logarithmic growth phase).

Experimental Protocols

Cytotoxicity & IC50 Determination (CCK-8 Assay)

To validate the sensitivity of your specific A549 clone to Rh7.

-

Seeding: Plate A549 cells at

cells/well in a 96-well plate. Incubate for 24h. -

Treatment: Remove old media. Add 100

L fresh media containing Rh7 at gradient concentrations: 0, 1, 5, 10, 25, 50, 100-

Note: Ensure DMSO concentration is constant (0.1%) across all wells.

-

-

Incubation: Incubate for 24h or 48h.

-

Readout: Add 10

L CCK-8 reagent per well. Incubate 2h at 37°C. Measure Absorbance at 450 nm. -

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

-

Reference Value: The reported IC50 for A549 is approximately 22.5

M [1].

-

Functional Efficacy Workflow

This workflow validates the phenotypic impact of Rh7 at the optimal therapeutic dose (typically 25

Caption: Figure 2. Step-by-step experimental workflow for validating Rh7 efficacy.

Detailed Assay Metrics

| Assay Type | Key Parameter | Expected Outcome (25 | Mechanistic Link |

| Apoptosis | Annexin V+/PI- (Early) & V+/PI+ (Late) | Significant increase in apoptotic population vs. Control. | Downregulation of Bcl-2; Upregulation of Bax/Caspase-3 via SMAD1 suppression. |

| Migration | Wound Healing (% Closure) | Reduced wound closure rate at 24h. | Inhibition of EMT (Epithelial-Mesenchymal Transition).[6][7] |

| Invasion | Transwell (Matrigel) Cell Count | >50% reduction in invaded cells. | Suppression of MMPs via miR-212 restoration. |

| qPCR | Fold Change ( | ILF3-AS1: | Validation of the ILF3-AS1/miR-212 sponge mechanism. |

Troubleshooting & Critical Controls

Solubility Issues

-

Observation: Crystal formation in culture media.

-

Cause: Rh7 is highly hydrophobic. Adding high-concentration DMSO stock directly to cold media causes shock precipitation.

-

Solution: Pre-warm media to 37°C. Add stock dropwise while swirling. Do not exceed 100

M in aqueous solution.

Variable IC50

-

Observation: IC50 shifts >30

M. -

Cause: High cell density at seeding (drug cannot penetrate confluent layers) or high serum content binding the drug.

-

Solution: Standardize seeding density (

/well) and reduce FBS to 5% during treatment if toxicity is lower than expected.

Validating the Target (ILF3-AS1)

To confirm Rh7 acts via the proposed mechanism, use a Rescue Experiment :

-

Transfect A549 cells with an ILF3-AS1 overexpression plasmid (pcDNA3.1-ILF3-AS1).

-

Treat with Rh7 (25

M).[1] -

Result: Overexpression of ILF3-AS1 should abolish (rescue) the anti-proliferative effects of Rh7, proving the drug acts specifically through depleting this lncRNA [1].

References

-

Chen, X., et al. (2021). Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis. Frontiers in Pharmacology. Available at: [Link]

-

Dou, D. Q., et al. (2001). Six New Dammarane-Type Triterpene Saponins From the Leaves of Panax Ginseng.[8] Chemical & Pharmaceutical Bulletin. (Source of Rh7 chemical structure and isolation).[8][9][10]

Sources

- 1. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Ginsenoside Rh7 | C36H60O9 | CID 85193319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Frontiers | Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

Troubleshooting & Optimization

Troubleshooting low recovery of Rh7 in plasma extraction

Technical Support Center: Bioanalytical Method Development Ticket ID: #Rh7-PK-Recovery-001 Subject: Troubleshooting Low Recovery of Ginsenoside Rh7 in Plasma Extraction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recovering Ginsenoside Rh7 (a rare protopanaxadiol-type saponin) from plasma is a distinct challenge compared to hydrophilic ginsenosides (like Re or Rg1). Its high lipophilicity (LogP ~3.5–4.5), low plasma abundance, and tendency for non-specific binding (NSB) often lead to "phantom" recovery losses where the analyte is extracted but lost to container walls or precipitates during reconstitution.

This guide moves beyond generic advice to address the specific physicochemical behavior of Rh7.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your extraction chemistry, you must isolate where the loss occurs. Use the following logic flow to diagnose the failure point.

Figure 1: Diagnostic decision tree for isolating the source of Rh7 signal loss.

Part 2: The "Hidden" Variables (Pre-Analytical)

Most Rh7 recovery issues are not extraction failures, but handling failures .

Non-Specific Binding (NSB)

Rh7 is a hydrophobic triterpenoid. In aqueous environments (like plasma or weak mobile phases), it aggressively adsorbs to polypropylene (PP) surfaces.

-

The Fix:

-

Glass is King: Use silanized glass inserts for autosampler vials.

-

Add Surfactant/Solvent: Ensure your plasma samples contain at least 5% organic solvent or a surfactant (e.g., 0.1% Tween-20) immediately upon collection/spiking if stability allows.

-

Avoid 100% Aqueous: Never reconstitute dry extracts in 100% Mobile Phase A (Water). Rh7 will precipitate or stick to the vial. Reconstitute in 30% Methanol/70% Water (or matching your initial gradient).

-

Enzymatic Hydrolysis

Ginsenosides can undergo deglycosylation by plasma esterases or spontaneous hydrolysis at low pH.

-

The Fix: Process samples on ice. If using acid for protein precipitation, neutralize immediately or analyze within 4 hours.

Part 3: Extraction Methodologies

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) for Rh7 to minimize matrix effects and maximize concentration.

Method A: Liquid-Liquid Extraction (Recommended)

Why: LLE provides cleaner extracts, removing salts and proteins that cause ion suppression. Solvent Choice:Methyl tert-butyl ether (MTBE) or Ethyl Acetate . (Note: n-Butanol gives 100% recovery but is hard to evaporate and extracts too many matrix interferences).

Optimized LLE Protocol for Rh7:

-

Aliquot: 100 µL Plasma into a glass tube.

-

IS Addition: Add 10 µL Internal Standard (e.g., Digoxin or Ginsenoside Rh2).

-

Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 10 minutes (Critical: Ginsenosides need time to partition).

-

Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a fresh glass tube.

-

Drying: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of 80% Methanol . (High organic is needed to redissolve Rh7 from the walls; you can dilute this further with water after it is dissolved if peak shape is poor).

Method B: Protein Precipitation (High Throughput)

Why: Faster, but riskier for ion suppression. Solvent Choice:Methanol is superior to Acetonitrile for Ginsenosides. Saponins have higher solubility in MeOH, leading to better release from the protein pellet.

Optimized PPT Protocol:

-

Aliquot: 50 µL Plasma.

-

Precipitation: Add 200 µL cold Methanol (containing IS).

-

Vortex: 5 minutes (Do not just invert; vigorous mixing is required to strip Rh7 from albumin).

-

Centrifuge: 15,000 x g for 15 min at 4°C.

-

Direct Inject? No. Evaporate supernatant and reconstitute to concentrate the sample, or dilute 1:1 with water to improve peak shape.

Part 4: Data & Comparison

Table 1: Solvent Efficiency for PPD-Type Ginsenoside Extraction

| Solvent System | Recovery (%) | Matrix Effect (ME%) | Pros | Cons |

| Methanol (PPT) | 85-95% | 60-75% (High Suppression) | Fast, good solubility. | "Dirty" sample; high background noise. |

| Acetonitrile (PPT) | 70-80% | 70-80% | Standard PPT solvent. | Rh7 may get trapped in protein pellet. |

| Ethyl Acetate (LLE) | 80-90% | 90-100% (Clean) | Clean extract. | Slower workflow. |

| MTBE (LLE) | 90-95% | 95-105% (Excellent) | Best balance of recovery/cleanliness. | Volatile; requires fume hood. |

| n-Butanol (LLE) | >98% | 40-50% (Severe Suppression) | Extracts everything. | Hard to evaporate; extracts salts/lipids. |

Part 5: Instrumental Analysis (LC-MS/MS)

If extraction recovery is high (>80%) but signal is low, the issue is Ion Suppression .

Visualizing the Matrix Effect: Phospholipids (PLs) elute late in reverse-phase gradients. If Rh7 co-elutes with PLs, signal will drop.

Figure 2: Chromatographic separation strategy. Ensure Rh7 elutes before the phospholipid wash region.

LC Optimization:

-

Column: C18 is standard, but a C18-PFP (Pentafluorophenyl) column often provides better selectivity for structural isomers of ginsenosides.

-

Mobile Phase: Use Ammonium Fluoride (0.5 mM) in water (MP A) and Methanol (MP B) for negative mode ESI. Fluoride often enhances ionization of ginsenosides significantly compared to Formate/Acetate.

Part 6: Frequently Asked Questions (FAQ)

Q1: My recovery is consistent but low (approx. 40%). What is happening? A: This suggests a systematic equilibrium issue. You are likely using a solvent that is too non-polar (like Hexane) which cannot disrupt the protein binding, or too polar (Acetonitrile) which isn't dissolving the Rh7 fully. Switch to MTBE or Ethyl Acetate.

Q2: I see double peaks for Rh7. Is my column failing? A: Likely not. Ginsenosides often exist as stereoisomers (20(S) and 20(R)). These can separate on high-efficiency columns. Verify if your standard is a mix. If not, check for "peak splitting" caused by injecting a strong solvent (100% MeOH) into a weak initial gradient.

Q3: Can I use plastic tubes for extraction? A: For the extraction step (mixing), PP tubes are acceptable if the solvent is organic (MeOH/MTBE). However, for the final reconstitution step , use glass inserts. Rh7 in weak aqueous buffer will stick to PP walls within minutes.

Q4: Why is my Internal Standard (IS) recovery also low? A: If the IS (e.g., Digoxin) recovery tracks with Rh7, the issue is physical loss (spilling, evaporation, adsorption). If IS is high but Rh7 is low, the extraction chemistry is not optimized for Rh7's specific polarity.

References

-

Qian, T., et al. (2017). "Simultaneous determination and pharmacokinetics of eight ginsenosides by LC-MS/MS." Pakistan Journal of Pharmaceutical Sciences, 30(2), 421-427.[1] Link

-

Kim, M.K., et al. (2013). "Development and validation of an LC-MS/MS method for determination of compound K in human plasma." Journal of Ginseng Research, 37(1), 135-141. Link

-

Xu, L., et al. (2019). "Detection of 13 Ginsenosides in Human Plasma and Application to Pharmacokinetic Studies." Molecules, 24(14), 2617. Link

-

Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

-

Welch Lab. (2025). "Troubleshooting Low Recovery Rates in Chromatographic Analysis." Welch Materials Technical Guide. Link

Sources

Technical Support Center: Minimizing Precipitation of Rh7 in Cell Culture Media

Executive Summary & Scope

Context: This guide addresses precipitation issues encountered with Rh7 . Based on current literature and chemical behavior, Rh7 is treated here as a hydrophobic small molecule inhibitor (likely a Rhodanine derivative or similar heterocyclic compound) often characterized by low aqueous solubility and high lipophilicity (LogP > 3).

The Problem: Rh7 frequently precipitates upon dilution from organic stock solutions (DMSO) into aqueous cell culture media. This "crashing out" results in:

-

Inaccurate Dosing: Cells receive significantly less drug than calculated.

-

False Negatives: Lack of biological effect due to unavailability of the compound.

-

Cytotoxicity Artifacts: Crystals causing physical damage to cell membranes or inducing non-specific stress responses.

The Science of Precipitation (Root Cause Analysis)

To prevent precipitation, we must understand the mechanism. Rh7 precipitation in media is rarely a thermodynamic equilibrium issue alone; it is a kinetic nucleation event triggered by "Solvent Shock."

The Precipitation Cascade

Figure 1: The Kinetic Pathway of Rh7 Precipitation. Rapid introduction of hydrophobic stock into aqueous media creates local zones of supersaturation, triggering nucleation.

Optimized Protocols for Rh7 Preparation

Do NOT simply pipette DMSO stock directly into the media bottle. This creates a high-concentration plume where Rh7 instantly crashes out.

Protocol A: The "Serial Intermediate" Method (Recommended)

Best for: High concentrations (>10 µM) or serum-free media.

-

Calculate: Determine the final desired concentration (e.g., 10 µM) and volume.

-

Prepare Intermediate: Create a 10x or 100x intermediate solution using the culture media supplemented with a carrier (see Section 4).

-

Crucial Step: Vortex the media vigorously while slowly adding the DMSO stock to the center of the vortex. This prevents local supersaturation.

-

-

Equilibrate: Allow the intermediate to sit at 37°C for 15 minutes. Inspect for turbidity.

-

Final Dilution: Dilute the intermediate into the final cell culture vessel.

Protocol B: The "Pre-Complexation" Method

Best for: Very hydrophobic compounds (LogP > 4) in serum-containing media.

-

Aliquot Serum: Take the volume of FBS (Fetal Bovine Serum) required for your media.

-

Spike Serum: Add the Rh7 DMSO stock directly to the pure FBS first.

-

Why? Albumin (BSA) in serum acts as a natural carrier protein, sequestering hydrophobic molecules and preventing crystallization.

-

-

Mix: Vortex gently and incubate for 10 minutes at room temperature.

-

Complete Media: Add this "drug-loaded serum" to your base media (DMEM/RPMI).

Media Formulation & Additives

If Protocol A/B fails, the media composition itself requires adjustment.

| Additive / Strategy | Mechanism of Action | Recommended Concentration | Pros/Cons |

| BSA (Bovine Serum Albumin) | Binds hydrophobic drugs, maintaining them in a soluble, reversible complex. | 0.1% - 1.0% (w/v) | Pro: Biologically relevant. Con: May reduce "free drug" concentration (shift potency). |

| Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic Rh7 in a hydrophilic pocket. | 0.5% - 2.0% (w/v) | Pro: Excellent solubilizer; non-toxic. Con: Can deplete cholesterol from cell membranes if too high. |

| Pluronic F-127 | Non-ionic surfactant; prevents crystal nucleation. | 0.01% - 0.1% | Pro: High efficiency. Con: Can alter membrane fluidity. |

| HEPES Buffer | Maintains pH stability better than Bicarbonate outside the incubator. | 10 - 25 mM | Pro: Prevents pH-shock precipitation. Con: None significant. |

Troubleshooting Guide & FAQs

Q1: I see "needles" or "sand" on my cells after 24 hours. Is this Rh7?

A: Likely, yes. Rh7 (like many rhodanine derivatives) often forms needle-like crystals.

-

Diagnosis: View under phase-contrast microscopy.[1][2] If the crystals are birefringent (glow under polarized light), it is the drug.

-

Fix: Your initial concentration was likely soluble, but evaporation or pH drift caused "delayed precipitation." Ensure humidity is 95%+ and switch to HEPES-buffered media to stabilize pH.

Q2: Can I just sonicate the media to dissolve the precipitate?

A: NO.

-

Reasoning: Sonication generates heat and shear stress that damages media proteins (denaturing growth factors) and may chemically degrade Rh7. Furthermore, once crystals form (nucleation), re-dissolving them requires significantly more energy than keeping them dissolved initially (hysteresis).

-

Action: Discard the media. Start over using Protocol A .

Q3: My stock solution in DMSO freezes at 4°C. Is this a problem?

A: Yes. DMSO freezes at ~19°C. Repeated freeze-thaw cycles can cause Rh7 to crash out inside the DMSO stock (micro-seeds).

-

Action: Aliquot stocks into single-use vials. Store at -20°C. Before use, warm to 37°C and vortex until completely clear. If "swirls" remain, centrifuge (10,000 x g) to check for pellets.

Q4: I am using Serum-Free Media (SFM) and Rh7 crashes instantly.

A: SFM lacks Albumin, the primary stabilizer for hydrophobic drugs.

-

Action: You MUST use a substitute carrier. Add HP-β-Cyclodextrin (2-hydroxypropyl-beta-cyclodextrin) at a molar ratio of 1:5 (Drug:CD) or use a specialized lipid-rich supplement.

Decision Logic for Experimental Design

Use this flowchart to select the correct solubilization strategy for your next experiment.

Figure 2: Decision Matrix for Rh7 Solubilization Strategies.

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. BenchChem Guides.

-

Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture. Merck/Sigma Technical Library.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Waybright, T. J., et al. (2009). Assay Artifacts: The precipitating compound. NCBI Bookshelf: Assay Guidance Manual.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of Ginsenoside Rh7

Topic: Mass Spectrometry Fragmentation Pattern of Ginsenoside Rh7 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ginsenoside Rh7 is a rare, minor dammarane-type triterpene saponin (Formula: C₃₆H₆₀O₉; MW: 636.86 Da).[1] Unlike the widely studied major ginsenosides (Rb1, Rg1) or its structural analogs (Rh2, Rg3), Rh7 is characterized by a specific oxidation pattern on the aglycone moiety, distinguishing it from the standard protopanaxadiol (PPD) skeleton.

This guide provides a definitive technical comparison of Ginsenoside Rh7 against its primary structural alternatives. It details the specific MS/MS fragmentation pathways required to isolate Rh7 in complex matrices (e.g., Panax notoginseng leaves or heat-processed ginseng), ensuring precise identification and avoiding false positives with isomeric or isobaric interferences.

Part 1: Structural Context & Comparative Alternatives

To accurately identify Rh7, one must distinguish it from its closest analogs. The primary challenge in ginsenoside analysis is the structural similarity between PPD derivatives. Rh7 differs fundamentally in its aglycone mass, a critical discriminator in MS/MS analysis.

Comparative Analysis: Rh7 vs. Rh2 vs. Rg3

| Feature | Ginsenoside Rh7 | Ginsenoside Rh2 | Ginsenoside Rg3 |

| Role/Type | Minor Saponin (Oxidized PPD) | Major Bioactive (PPD) | Major Bioactive (PPD) |

| Formula | C₃₆H₆₀O₉ | C₃₆H₆₂O₉ (often cited as C₃₆H₆₂O₈) | C₄₂H₇₂O₁₃ |

| Mol.[2][3][4][5][6][7] Weight | 636.86 Da | 622.87 Da | 784.3 Da |

| Precursor Ion (ESI-) | m/z 635 [M-H]⁻ | m/z 621 [M-H]⁻ | m/z 783 [M-H]⁻ |

| Aglycone Base | Oxidized PPD (m/z 473) | PPD (m/z 459) | PPD (m/z 459) |

| Sugar Moiety | 1 Glucose | 1 Glucose | 2 Glucoses |

| Key Differentiator | +14 Da shift in Aglycone | Standard PPD Aglycone | Di-glycosylated |

Key Insight: The mass shift of +14 Da in Rh7 compared to Rh2 suggests an oxidation of the aglycone core (conversion of a methylene -CH₂- to a carbonyl -C=O or similar oxidation state), resulting in a unique aglycone fragment at m/z 473 rather than the standard m/z 459 .

Part 2: Experimental Protocol (LC-MS/MS)

This protocol is designed to maximize ionization efficiency for minor saponins while suppressing matrix effects.

Sample Preparation

-

Extraction: Dissolve 2 mg of Ginsenoside Rh7 standard in 1 mL methanol (HPLC grade). Vortex for 1 min; filter through 0.22 µm PTFE filter.

-

Matrix Spiking: For biological samples (plasma/tissue), use protein precipitation with cold acetonitrile (1:3 v/v), followed by evaporation and reconstitution in 50% methanol.

LC-MS/MS Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).[8]

-

Mobile Phase:

-

(A) Water + 0.1% Formic Acid (improves protonation/deprotonation dynamics).

-

(B) Acetonitrile (ACN).

-

-

Gradient: 0-2 min (20% B), 2-10 min (20-45% B), 10-15 min (45-90% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI Negative Mode)

Negative mode is authoritative for ginsenosides due to the abundance of hydroxyl groups facilitating deprotonation.

-

Ion Source: ESI negative (ESI-).

-

Capillary Voltage: 2.5 kV.

-

Cone Voltage: 40 V (Optimized for survival of the parent ion).

-

Collision Energy (CE): Ramp 20-45 eV (To observe both glycosidic cleavage and aglycone fragmentation).

-

Source Temp: 150°C.

-

Desolvation Temp: 450°C.

Part 3: Fragmentation Mechanics & Pathway

The identification of Rh7 relies on a specific fragmentation cascade. Unlike Rh2, which yields a dominant m/z 459 ion, Rh7 yields a diagnostic m/z 473 ion.

The Fragmentation Logic

-

Deprotonation: Formation of the precursor ion [M-H]⁻ at m/z 635 .

-

Deglycosylation: Cleavage of the ether bond at C-3 or C-20 releases the glucose moiety (Neutral Loss of 162 Da).

-

Calculation: 635 - 162 = 473 .

-

-

Aglycone Fragmentation: The resulting aglycone ion (m/z 473 ) undergoes further dehydration (loss of H₂O, -18 Da) and side-chain cleavage.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific MS/MS transitions for Ginsenoside Rh7.

Caption: MS/MS fragmentation pathway of Ginsenoside Rh7 (ESI-), highlighting the diagnostic aglycone shift to m/z 473.

Part 4: Comparative Performance & Data Interpretation

When analyzing complex ginseng extracts (e.g., Red Ginseng or P. notoginseng), Rh7 often co-elutes with isomers. The following data comparison validates the specific marker ions needed for differentiation.

Diagnostic Ion Table

| Compound | Precursor (m/z) | Primary Product Ion (Aglycone) | Secondary Fragment (Dehydrated) | Specificity Note |

| Rh7 | 635.4 | 473.4 | 455.4 | High: The 473 ion confirms the oxidized PPD skeleton. |

| Rh2 | 621.4 | 459.4 | 441.4 | High: Standard PPD skeleton. |

| F2 | 783.5 | 621.4 (Loss of 1 Glc) | 459.4 (Loss of 2 Glc) | Medium: F2 is an isomer of Rg3, not Rh7. |

| Rg3 | 783.5 | 459.4 | 441.4 | Medium: Distinguishable by parent mass. |

Interpretation Guide

Workflow Diagram: Identification Strategy

Caption: Decision tree for identifying Ginsenoside Rh7 using LC-MS/MS based on aglycone mass discrimination.

References

-

Dou, D. Q., et al. (2001).[2] Six New Dammarane-Type Triterpene Saponins From the Leaves of Panax Ginseng.[2] Chemical and Pharmaceutical Bulletin, 49(4), 442-446. Link

-

Wang, Y., et al. (2015). Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis. Journal of Agricultural and Food Chemistry. Link

-

PubChem. (2025).[5] (+)-Ginsenoside Rh7 Compound Summary. National Library of Medicine. Link

-

MedChemExpress. (2024). Ginsenoside Rh7 Product Datasheet. Link

-

Shi, X., et al. (2019). Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives. Journal of Ginseng Research. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+)-Ginsenoside Rh7 | C36H60O9 | CID 85193319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. Ginsenoside Rh2 | C36H62O8 | CID 119307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]

Reference standard purity assay for Ginsenoside Rh7

Publish Comparison Guide: Reference Standard Purity Assay for Ginsenoside Rh7

Executive Summary

Ginsenoside Rh7 (C₃₆H₆₀O₉) is a rare, minor protopanaxatriol-type saponin, often arising as a thermal degradation product or metabolite of major ginsenosides.[1] Unlike its abundant congeners (Rg1, Re), Rh7 lacks a strong chromophore and suffers from critical separation challenges due to structural isomerism with compounds like Ginsenoside Rh4 , Rk3 , and Rg6 .

This guide provides a definitive technical framework for determining the absolute purity of Ginsenoside Rh7 reference materials. We compare the industry-standard HPLC-UV approach against the scientific "Gold Standard" of Quantitative NMR (qNMR) , providing the rationale, protocols, and data interpretation necessary for high-integrity drug development.

Part 1: The Technical Challenge

The characterization of Ginsenoside Rh7 presents three specific analytical hurdles:

-

Weak UV Absorption: Like all dammarane-type saponins, Rh7 has only end-absorption at 203 nm.[1] This leads to poor signal-to-noise ratios and overestimation of purity if impurities with lower extinction coefficients are present.[1]

-

Isomeric Complexity: Rh7 is structurally similar to dehydration products (Rh4, Rk3).[1] Conventional C18 gradients often co-elute these isomers, masking impurities.

-